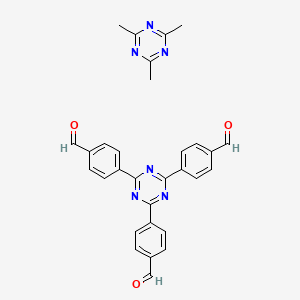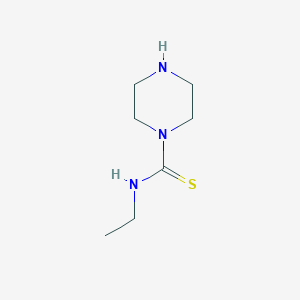
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is a complex organic compound with the molecular formula C22H28ClNO2 This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 3-chloro-2-hydroxy-5-nonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- typically involves the reaction of 3-chloro-2-hydroxy-5-nonylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) for the oxidation step
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylmethanones.
Wissenschaftliche Forschungsanwendungen
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the chloro and hydroxy groups enhances its binding affinity to target proteins, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanone, (3-chloro-2-hydroxyphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-methylphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-ethylphenyl)phenyl-
Uniqueness
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The nonyl group increases the hydrophobicity of the compound, making it more suitable for interactions with lipid membranes and hydrophobic protein pockets.
Eigenschaften
CAS-Nummer |
68541-00-4 |
|---|---|
Molekularformel |
C22H27ClO2 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H27ClO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24)18-13-10-8-11-14-18/h8,10-11,13-16,25H,2-7,9,12H2,1H3 |
InChI-Schlüssel |
FRWSWXNRIFUJQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
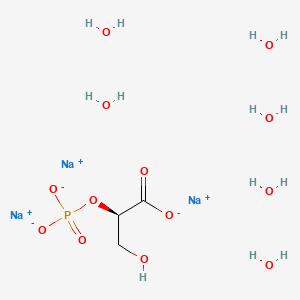
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
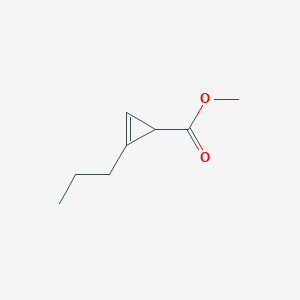
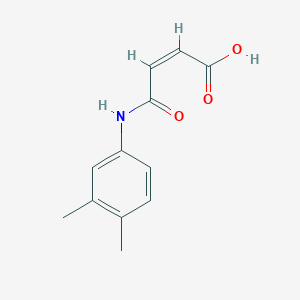
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)

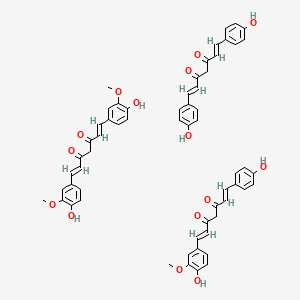

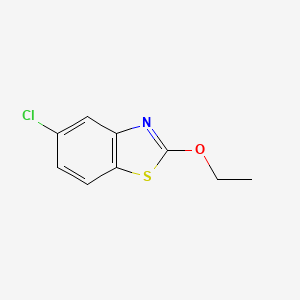
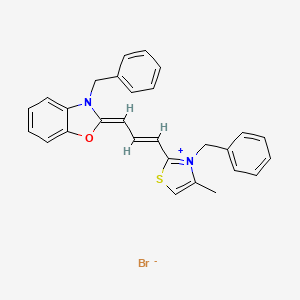
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
